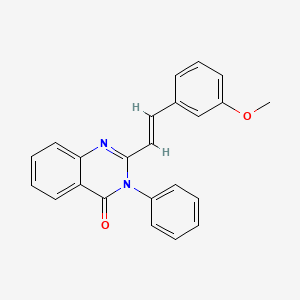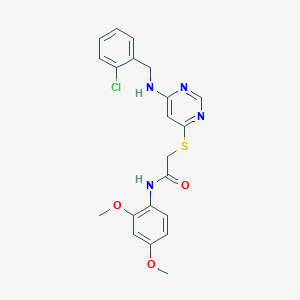
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride” is a chemical compound with the CAS Number: 689259-06-1 . It has a molecular weight of 157.6 and its IUPAC name is (2-chloro-6-methyl-3-pyridinyl)methanol . It appears as a white solid .
Molecular Structure Analysis
The InChI code for “(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride” is 1S/C7H8ClNO/c1-5-2-3-6 (4-10)7 (8)9-5/h2-3,10H,4H2,1H3 . The InChI key is IUBGLKMRMBRXJY-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=NC (=C (C=C1)CO)Cl .
Physical And Chemical Properties Analysis
“(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride” has a molecular weight of 157.60 g/mol . Its XLogP3-AA is 1.3 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 , and its exact mass and monoisotopic mass are 157.0294416 g/mol . The topological polar surface area is 33.1 Ų , and it has a complexity of 110 .
科学的研究の応用
Synthesis and Characterization of Complex Compounds
Research on compounds structurally related to "(2-Chloro-6-methylpyridin-3-yl)methanol; hydrochloride" often focuses on their synthesis and characterization, providing foundational knowledge for the development of novel materials and chemical intermediates. For instance, the study of condensation reactions without a catalyst in solvent-free conditions has led to the synthesis of compounds like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione. These compounds were characterized using techniques such as FT-IR spectroscopy, NMR, and single-crystal X-ray diffraction, offering insights into the molecular and crystal structures of co-crystallized components (Percino et al., 2007).
Coordination Chemistry and Molecular Structures
The coordination chemistry of related ligands with transition metals reveals the formation of diverse structures such as helicates, boxes, and polymers, influenced by the identity of the metal ion. Studies in this area explore how different divalent first-row transition metal salts react with ligands similar to the structure , leading to various outcomes from hydrogen-bonded helicates to coordination polymers. This research has implications for understanding the molecular basis of complex formation and its potential applications in catalysis and material science (Telfer et al., 2008).
Photophysical Properties
The study of hybrid organic-inorganic compounds and molecular zinc complexes involving ligands that undergo in situ formation or oxidative cyclization sheds light on the photophysical properties of these compounds. Such investigations can lead to a better understanding of the fluorescence characteristics and potential applications in light-emitting devices or as sensors. The research into how these compounds interact at the molecular level, their crystal packing, and the emission spectra contributes valuable knowledge to the field of materials science, particularly in the development of novel photofunctional materials (Buvaylo et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-2-3-6(4-10)7(8)9-5;/h2-3,10H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLUKZCDXVBNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)


![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)


![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2684563.png)
![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)


![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)
![8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2684570.png)